molecular formula C21H20BrClN6OS B10957535 N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B10957535
M. Wt: 519.8 g/mol
InChI Key: UYKAIGAHNDJXSA-BRJLIKDPSA-N
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Description

2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a triazole ring, an allyl group, and various functional groups including a chloroaniline and a bromophenyl moiety

Preparation Methods

The synthesis of 2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the triazole ring through cyclization reactions, followed by the introduction of the allyl group and the functionalization of the triazole ring with the chloroaniline and bromophenyl groups. Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloroaniline moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the functional groups attached to it can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]ACETOHYDRAZIDE include other triazole derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity and applications. Examples of similar compounds include:

  • 1,2,4-Triazole derivatives with different alkyl or aryl groups.
  • Compounds with similar functional groups but different core structures, such as imidazole or pyrazole derivatives.

This compound’s uniqueness lies in its specific combination of functional groups and the triazole core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H20BrClN6OS

Molecular Weight

519.8 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-[[5-[(4-chloroanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H20BrClN6OS/c1-2-10-29-19(13-24-18-8-6-17(23)7-9-18)26-28-21(29)31-14-20(30)27-25-12-15-4-3-5-16(22)11-15/h2-9,11-12,24H,1,10,13-14H2,(H,27,30)/b25-12+

InChI Key

UYKAIGAHNDJXSA-BRJLIKDPSA-N

Isomeric SMILES

C=CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=CC=C2)Br)CNC3=CC=C(C=C3)Cl

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=CC=C2)Br)CNC3=CC=C(C=C3)Cl

Origin of Product

United States

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